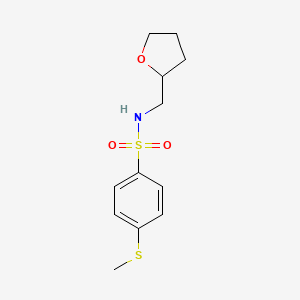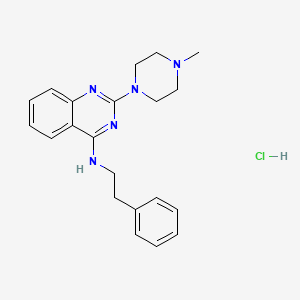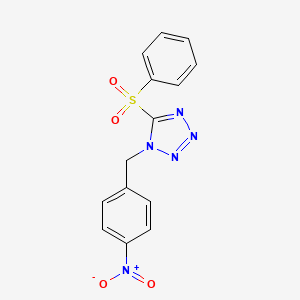![molecular formula C15H8N4O5 B4186245 2-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B4186245.png)
2-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-1,3-dioxo-5-isoindolinecarboxylic acid
Übersicht
Beschreibung
2-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-1,3-dioxo-5-isoindolinecarboxylic acid is a chemical compound with potential applications in scientific research. This compound is also known as FIPI, which stands for Fluorescently Labeled Inhibitor of Phospholipid Scramblase. FIPI is a small molecule inhibitor that has been shown to selectively inhibit phospholipid scramblase activity in cells.
Wirkmechanismus
FIPI works by binding to the active site of phospholipid scramblase and inhibiting its enzymatic activity. The exact mechanism of inhibition is not fully understood, but it is thought to involve the disruption of the protein's conformational changes that are required for its catalytic activity.
Biochemical and Physiological Effects:
FIPI has been shown to inhibit phospholipid scramblase activity in several cell types, including platelets, cancer cells, and neurons. Inhibition of phospholipid scramblase activity has been shown to affect several cellular processes, including blood coagulation, apoptosis, and cell migration.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using FIPI in lab experiments include its selectivity for phospholipid scramblase and its ability to inhibit enzymatic activity without affecting other membrane proteins. The limitations of using FIPI include its potential toxicity and the need for appropriate controls to ensure the specificity of the observed effects.
Zukünftige Richtungen
For research on FIPI include the development of more potent and selective inhibitors of phospholipid scramblase, as well as the identification of new cellular processes that are regulated by this protein. Additionally, the use of FIPI in animal models and clinical trials may provide valuable insights into the role of phospholipid scramblase in disease pathogenesis and potential therapeutic targets.
Wissenschaftliche Forschungsanwendungen
FIPI has been used in scientific research to study the role of phospholipid scramblase in cell signaling and membrane dynamics. Phospholipid scramblase is a membrane protein that catalyzes the translocation of phospholipids from the inner to the outer leaflet of the plasma membrane. This process is important for several cellular functions, including blood coagulation, apoptosis, and cell migration.
FIPI has been shown to selectively inhibit phospholipid scramblase activity without affecting other membrane proteins. This makes it a valuable tool for studying the specific role of phospholipid scramblase in various cellular processes. FIPI has been used to study the role of phospholipid scramblase in platelet activation, cancer cell migration, and neuronal cell signaling.
Eigenschaften
IUPAC Name |
2-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-1,3-dioxoisoindole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N4O5/c20-12-8-4-3-7(14(22)23)6-9(8)13(21)19(12)15-16-11(17-18-15)10-2-1-5-24-10/h1-6H,(H,22,23)(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVLTOZUNXBJDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=NN2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-1,3-dioxoisoindole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[5-(2,4-dichlorophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]-1-phenylethanone](/img/structure/B4186168.png)
![5-(2-methoxyphenyl)-3-(1-pyrrolidinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4186174.png)


![N-(4-methoxyphenyl)-5-[(phenylacetyl)amino]-2-(1-piperidinyl)benzamide](/img/structure/B4186187.png)
![2-{[5-(5-bromo-2-hydroxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-nitrophenyl)acetamide](/img/structure/B4186189.png)
![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4186210.png)
![4-{3-[(4-methoxyphenyl)amino]-2,5-dioxo-1-pyrrolidinyl}phenyl acetate](/img/structure/B4186212.png)

![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-4-(4-morpholinylsulfonyl)benzamide hydrochloride](/img/structure/B4186220.png)
![N-benzyl-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B4186222.png)
![N-(2-hydroxyethyl)-1-[(4-methylphenyl)sulfonyl]prolinamide](/img/structure/B4186238.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-piperidinecarboxamide](/img/structure/B4186250.png)
![ethyl 2-{[2-(2-oxobenzo[cd]indol-1(2H)-yl)propanoyl]amino}benzoate](/img/structure/B4186256.png)